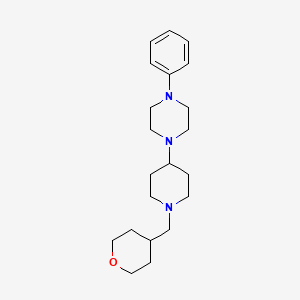
1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic nature to the compound, while the tetrahydro-2H-pyran-4-yl group introduces an ether and a secondary alcohol functional group .Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the carbonyl group can also be reduced to a hydroxyl group by corresponding reducing agents .Applications De Recherche Scientifique
Synthesis and Herbicidal Activity
A study by Li et al. (2005) described the facile synthesis of novel 1-phenyl-piperazine-2,6-diones, which show significant herbicidal activity. These compounds were prepared using a new synthetic route, and their structures were confirmed by various spectroscopic methods. Among the synthesized compounds, one exhibited the greatest herbicidal activity, highlighting the potential agricultural applications of such chemicals (Li et al., 2005).
Inhibitors of Soluble Epoxide Hydrolase
Research conducted by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, demonstrating their significance in the modulation of epoxide levels, which is crucial in various disease models. This discovery underlines the therapeutic potential of such compounds in treating diseases where epoxide hydrolase plays a significant role (Thalji et al., 2013).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities. The study found specific compounds with significant activity in standard tests, demonstrating the potential use of such derivatives in medical applications for treating convulsions and infections (Aytemir et al., 2004).
Dopaminergic Activity
Another study by Moller et al. (2017) explored the design of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure. This research demonstrated the potential of certain compounds to act as partial agonists at dopamine receptors, suggesting their use in developing novel therapeutics for psychiatric and neurological disorders (Moller et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) focused on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor. Their findings contribute to understanding how certain compounds can selectively bind to and inhibit the activity of cannabinoid receptors, offering insights into the development of drugs targeting these receptors (Shim et al., 2002).
Propriétés
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCPBRCEJJABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


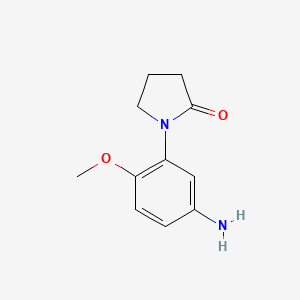
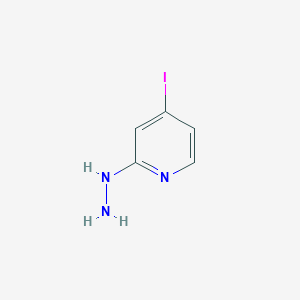
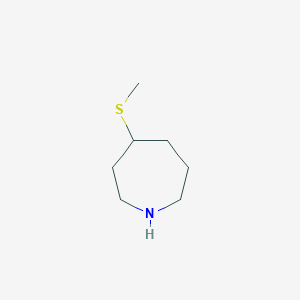
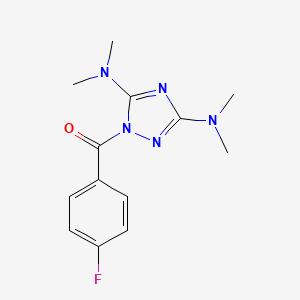
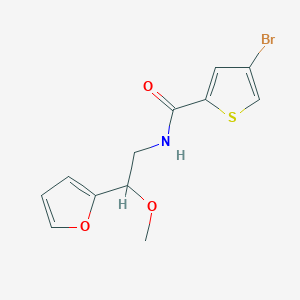
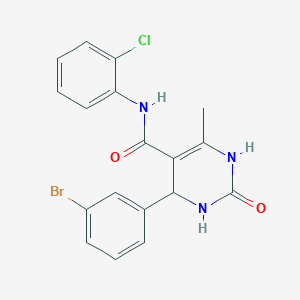
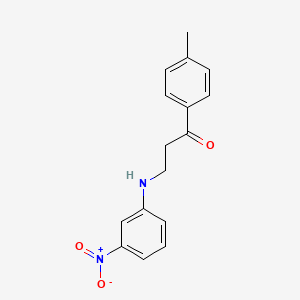

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)
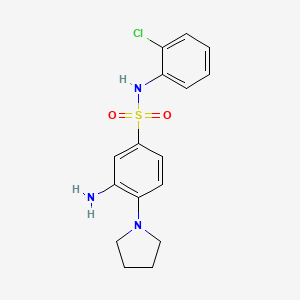
![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)